molecular formula C21H18BrFN2O5 B3663372 ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Cat. No.: B3663372
M. Wt: 477.3 g/mol
InChI Key: ZULFTCWCPLAFRV-LICLKQGHSA-N
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Description

Ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenoxy group, a fluorobenzyl moiety, and an imidazolidinone ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps, including:

    Formation of the brominated phenoxy group: This can be achieved through electrophilic aromatic substitution reactions, where a bromine atom is introduced into the phenoxy ring.

    Introduction of the fluorobenzyl moiety: This step often involves nucleophilic substitution reactions, where a fluorobenzyl group is attached to the imidazolidinone ring.

    Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-bromo-2-fluorobenzoyl)acetate
  • Ethyl 2-bromo-(4-bromophenyl)acetate
  • Ethyl bromoacetate

Uniqueness

Ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to its combination of brominated phenoxy, fluorobenzyl, and imidazolidinone groups. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[4-bromo-2-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O5/c1-2-29-19(26)12-30-18-8-5-15(22)9-14(18)10-17-20(27)25(21(28)24-17)11-13-3-6-16(23)7-4-13/h3-10H,2,11-12H2,1H3,(H,24,28)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULFTCWCPLAFRV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 6
ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

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